molecular formula C8H11FN2 B1334979 N-(4-Fluorophenyl)ethylenediamine CAS No. 50622-51-0

N-(4-Fluorophenyl)ethylenediamine

Cat. No.: B1334979
CAS No.: 50622-51-0
M. Wt: 154.18 g/mol
InChI Key: CSGVXMPCKSSCSY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)ethylenediamine is a useful research compound. Its molecular formula is C8H11FN2 and its molecular weight is 154.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(4-Fluorophenyl)ethylenediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions, which can participate in redox biochemical processes . These interactions are crucial for stabilizing the oxidation state of the metal and controlling the kinetic parameters of ligand exchange and thermodynamics of metal-ligand binding . Additionally, this compound has been shown to exhibit antibacterial, antifungal, and antioxidant activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can bind to human serum albumin, affecting its uptake into tumor cells and preventing strong cytotoxic effects . In serum-free medium, a high accumulation in MCF-7 breast cancer cells and significant DNA binding were observed . These interactions highlight the compound’s potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms Schiff bases, which are known for their ability to form complexes with metal ions . These complexes can inhibit or activate enzymes, depending on the nature of the metal ion and the ligand. Additionally, this compound can influence gene expression by binding to DNA and altering transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Schiff bases, including derivatives of this compound, are stable in alkaline solutions but can hydrolyze in acidic solutions . This stability is essential for maintaining its biological activity over time. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antifungal activities . At higher doses, it can cause toxic or adverse effects. For example, studies on rodents have shown that high doses of this compound derivatives can lead to increased locomotor and rearing activities, indicating potential neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its participation in redox reactions, facilitated by its ability to form complexes with metal ions . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound’s derivatives have been shown to modulate the kynurenine pathway of tryptophan metabolism, which is crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can bind to human serum albumin, facilitating its transport in the bloodstream . Once inside the cells, it can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles. These interactions are essential for its localization and accumulation, influencing its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its ability to form complexes with metal ions can direct it to mitochondria, where it can participate in redox reactions and influence mitochondrial function . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

N'-(4-fluorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVXMPCKSSCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198669
Record name N-(4-Fluorophenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50622-51-0
Record name N1-(4-Fluorophenyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50622-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050622510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Fluorophenyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-fluorophenyl)ethylenediamine
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Record name N-(4-Fluorophenyl)ethylenediamine
Source FDA Global Substance Registration System (GSRS)
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